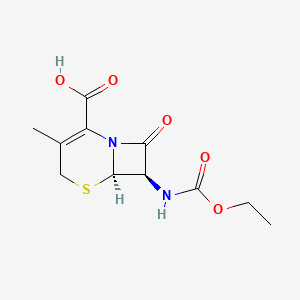

N-Ethoxycarbonyl 7-ADCA

Description

Evolution of β-Lactam Antibiotic Scaffolds in Synthetic Chemistry

The journey of β-lactam antibiotics began with the discovery of penicillin in 1928. researchgate.net The characteristic four-membered β-lactam ring is the cornerstone of this class of drugs, responsible for their bactericidal activity by inhibiting bacterial cell wall synthesis. researchgate.netnih.gov Over the decades, extensive research and development have led to the evolution of the initial penicillin scaffold. Medicinal chemists have continuously tailored the properties of these antibacterials to address clinical needs, such as overcoming emerging bacterial resistance. scispace.com This has resulted in the creation of successive generations of antibiotics with improved characteristics. researchgate.netscispace.com

The chemical synthesis of these antibiotics has played a pivotal role in this evolution. Early efforts focused on modifying naturally occurring β-lactam compounds. A significant breakthrough was the isolation of 6-aminopenicillanic acid (6-APA), which provided a versatile nucleus for creating numerous semi-synthetic penicillins with altered side chains. scispace.com This concept of a core intermediate was later applied to cephalosporins, leading to the development of new scaffolds with enhanced properties. The continuous chemical evolution of these scaffolds has been instrumental in maintaining the clinical relevance of β-lactam antibiotics against a backdrop of increasing resistance. scispace.commdpi.com

Overview of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) as a Fundamental Synthon

Within the realm of cephalosporin (B10832234) synthesis, 7-Aminodeacetoxycephalosporanic acid (7-ADCA) stands out as a fundamental synthon, or building block. ontosight.aimedchemexpress.com Its chemical structure is characterized by a 7-amino group and the absence of an acetoxy group at the 3-position, which distinguishes it from other cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA). ontosight.aiwikipedia.org This structural feature makes 7-ADCA a crucial starting material for the production of a wide range of semi-synthetic cephalosporins, including important first, second, and third-generation antibiotics. ontosight.ai

The production of 7-ADCA can be achieved through various methods, including the chemical expansion of the five-membered thiazolidine (B150603) ring of penicillin G or V, followed by enzymatic deacylation. medchemexpress.comgoogle.com This process transforms the penicillin structure into the six-membered ring characteristic of cephalosporins. google.com The versatility of 7-ADCA allows for chemical modifications that can enhance the resulting antibiotic's pharmacokinetic properties, broaden its spectrum of activity, or increase its stability against bacterial β-lactamase enzymes. ontosight.ai

| Property | Description |

| Chemical Formula | C8H10N2O3S sigmaaldrich.com |

| Molar Mass | 214.24 g/mol sigmaaldrich.com |

| Appearance | Powder or crystals sigmaaldrich.com |

| Mode of Action | Interferes with cell wall synthesis sigmaaldrich.com |

| Primary Use | Intermediate in the synthesis of cephalosporins sigmaaldrich.com |

Structural Context and Significance of N-Ethoxycarbonyl 7-ADCA within β-Lactam Synthesis

N-Ethoxycarbonyl 7-ADCA is a key derivative of 7-ADCA used in the synthesis of certain cephalosporin antibiotics. chemicalbook.com Its chemical name is (6R,7R)-7-((ethoxycarbonyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. synthinkchemicals.comcrochem.com The defining feature of this compound is the presence of an ethoxycarbonyl group attached to the nitrogen atom of the 7-amino group of the 7-ADCA core.

This N-ethoxycarbonyl group serves as a protecting group. In organic synthesis, protecting groups are used to temporarily block a reactive functional group to prevent it from participating in a chemical reaction while another part of the molecule is being modified. In the synthesis of cephalexin, for example, the amino group of 7-ADCA needs to be protected to prevent unwanted side reactions during the acylation process. google.com The ethoxycarbonyl group provides this protection, allowing for the selective modification of other parts of the molecule. Once the desired modifications are complete, the protecting group can be removed to yield the final antibiotic.

The use of N-protected derivatives like N-Ethoxycarbonyl 7-ADCA is a common strategy in the synthesis of semi-synthetic β-lactam antibiotics to ensure high yields and purity of the final product. google.com This intermediate is particularly relevant in the production of cephalosporins like cefadroxil. synzeal.com

| Property | Value |

| CAS Number | 72820-16-7 chemicalbook.com |

| Molecular Formula | C11H14N2O5S chemicalbook.com |

| Molecular Weight | 286.3 g/mol chemicalbook.com |

| Melting Point | >158°C (decomposes) chemicalbook.com |

| Appearance | White Solid chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16)/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFXXIXASGEOOS-HZGVNTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72820-16-7 | |

| Record name | (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072820167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-(ETHOXYCARBONYLAMINO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG11LN8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Foundational Research on Cephalosporin Nucleus Derivatization

Early Synthetic Routes to the Cepham (B1241629) Ring System

The discovery of cephalosporins originated from the work of Italian scientist Giuseppe Brotzu in 1945, who isolated an antibiotic-producing Cephalosporium acremonium fungus from a sewer outfall in Sardinia. nih.govwikipedia.org This fungus was found to produce several antibiotic substances, including one that was effective against Salmonella typhi. wikidoc.orguobabylon.edu.iq Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of Cephalosporin (B10832234) C in 1953. nih.govmedigraphic.com

Initial studies revealed that Cephalosporin C possessed a β-lactam ring, similar to penicillin, but was resistant to penicillinase, an enzyme that inactivates many penicillins. nih.gov The definitive structure of Cephalosporin C, confirmed by X-ray crystallography in 1961, showed a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring, which was named the cepham ring system. medigraphic.com This structure was distinct from the thiazolidine (B150603) ring found in penicillins. medigraphic.com

The biosynthesis of the cepham ring system begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. gla.ac.ukresearchgate.net An enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, catalyzes the formation of the ACV tripeptide. medigraphic.com This is followed by the crucial ring-closure step, where isopenicillin N synthase forms the four-membered β-lactam ring, creating isopenicillin N, a common intermediate for both penicillins and cephalosporins. researchgate.net In cephalosporin-producing organisms, the pathway continues with the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC), a reaction catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS). researchgate.net

Early chemical synthesis strategies were also explored. Given the challenges in producing large quantities of Cephalosporin C through fermentation, significant effort was invested in developing methods to convert the more readily available penicillins into cephalosporins. pjps.pk This involved complex chemical processes for the ring expansion of penicillin derivatives, such as penicillin sulfoxide (B87167) esters, to create the core cepham structure. google.comgoogle.com These multi-step chemical syntheses were instrumental in the industrial production of cephalosporin intermediates before enzymatic processes became more widespread. google.com

Development of Functionalization Strategies for the 7-Position of the Cephalosporin Nucleus

A pivotal breakthrough in cephalosporin research was the development of methods to modify the core nucleus to create semi-synthetic derivatives with improved properties. uobabylon.edu.iq The key to this was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), by hydrolyzing the D-α-aminoadipyl side chain from Cephalosporin C. nih.govwikidoc.orguobabylon.edu.iq This process was analogous to the generation of 6-aminopenicillanic acid (6-APA) from penicillin. wikipedia.org The availability of 7-ACA, and another key intermediate, 7-aminodeacetoxycephalosporanic acid (7-ADCA), provided the essential building blocks for creating a vast library of new antibiotics. mdpi.comontosight.ai 7-ADCA is distinguished by the absence of the acetoxy group at the C-3 position of the cepham ring. ontosight.ai

Researchers quickly established that the 7-amino group was a prime target for modification. jetir.org By acylating this position with various side chains, chemists could systematically alter the antibacterial spectrum, potency, and stability against β-lactamase enzymes. wikipedia.orgresearchgate.net This strategy proved immensely successful, leading to the classification of cephalosporins into "generations" based on their antimicrobial properties. wikipedia.orgwikidoc.orguobabylon.edu.iq For instance, first-generation cephalosporins often featured simple acyl side chains and were primarily active against Gram-positive bacteria, while later generations incorporated more complex moieties, such as aminothiazole rings, to enhance activity against Gram-negative bacteria. biorxiv.orgmdpi.com

The table below illustrates how different side chains at the 7-position influence the characteristics of the resulting cephalosporin.

| 7-Position Side Chain | Example Cephalosporin | General Impact on Properties |

| Phenylacetyl | Cephalothin | First-generation activity, good against Gram-positive bacteria. uobabylon.edu.iq |

| D-Phenylglycyl | Cephalexin | Orally absorbable, good Gram-positive activity. nih.gov |

| Thienylacetyl | Cefalotin | Broad-spectrum for first-generation, effective against Gram-positive strains. biorxiv.org |

| 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Cefotaxime, Ceftriaxone | Third-generation, enhanced stability to β-lactamases and potent Gram-negative activity. mdpi.com |

Emergence of N-Protected 7-ADCA Derivatives in Synthetic Methodologies

In the multi-step synthesis of semi-synthetic cephalosporins, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. google.com The amino group at the 7-position of the 7-ADCA nucleus is a nucleophile that can interfere with chemical transformations at other parts of the molecule. Therefore, the use of N-protected derivatives became a standard practice in cephalosporin chemistry. google.com

A protecting group is a chemical moiety that is temporarily attached to a functional group to deactivate it. It must be stable under the conditions of the desired reaction and then be easily removable under mild conditions to regenerate the original functional group. For the 7-amino group of 7-ADCA, various protecting groups have been employed, such as the t-butoxycarbonyl (Boc) or trichloroethoxycarbonyl (Troc) groups. google.com

Among these protected intermediates is N-Ethoxycarbonyl 7-ADCA . chemicalbook.com This compound is a derivative of 7-ADCA where the 7-amino group is protected by an ethoxycarbonyl group. synzeal.com This protection allows for specific chemical manipulations to be carried out on other parts of the cephalosporin structure without interference from the 7-amino group. N-Ethoxycarbonyl 7-ADCA serves as a crucial, well-characterized intermediate and reference standard in the synthesis of certain cephalosporin antibiotics, such as Cefadroxil and Cephalexin. synzeal.comaxios-research.com Its use facilitates cleaner reactions and higher yields in complex synthetic pathways. google.com

The chemical properties of N-Ethoxycarbonyl 7-ADCA are summarized in the table below.

| Property | Value |

|---|---|

| Chemical Name | (6R,7R)-7-((ethoxycarbonyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid synthinkchemicals.com |

| CAS Number | 72820-16-7 chemicalbook.com |

| Molecular Formula | C₁₁H₁₄N₂O₅S synzeal.com |

| Molecular Weight | 286.3 g/mol synthinkchemicals.com |

| Primary Use | Intermediate in the synthesis of penicillin and cephalosporin derivatives. chemicalbook.com Used as a reference standard for Cefalexin. axios-research.com |

Synthesis and Biotechnological Production of 7 Aminodeacetoxycephalosporanic Acid 7 Adca

Chemical Transformation Pathways from Penicillin G to 7-ADCA

The conversion of penicillin G to 7-ADCA is a multi-step process that fundamentally involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring characteristic of cephalosporins. google.comnih.gov

A common strategy for the ring expansion of the penicillin core involves the oxidation of penicillin to its sulfoxide (B87167). This is followed by a catalyzed rearrangement to form the cephem nucleus. The resulting intermediate, often a 7-acylamido-3-methyl-3-cephem-4-carboxylic acid derivative, can then be further processed to yield 7-ADCA. google.com The protection of the amino group, for instance by forming N-Ethoxycarbonyl-7-ADCA, can be a key step in these multi-step chemical syntheses to prevent unwanted side reactions.

The chemistry of the thiazolidine ring in penicillin derivatives is complex. Studies have shown that the thiazolidine ring can undergo reversible opening through C-S bond fission. rsc.orgresearchgate.net In certain conditions, this can lead to the formation of an imine intermediate. rsc.org While not a direct industrial synthesis method, understanding these cleavage and re-formation pathways is crucial for controlling the chemical transformations involved in converting the penicillin scaffold to the cephalosporin (B10832234) core. The inherent instability of the penam (B1241934) structure, due to ring strain and limited amide resonance, makes it susceptible to such cleavage reactions. wikipedia.org

Chemo-Enzymatic and Biocatalytic Approaches for 7-ADCA Production

To overcome the drawbacks of purely chemical synthesis, significant research has focused on enzymatic and microbial methods for producing 7-ADCA. researchgate.netacs.org These approaches offer milder reaction conditions and improved environmental profiles.

One route to cephalosporin intermediates involves the enzymatic treatment of Cephalosporin C (CPC). For instance, cephalosporin C acetylhydrolase (CAH) from Cephalosporium acremonium can deacetylate CPC. nih.govnih.govasm.org While this specific reaction does not directly produce 7-ADCA, it demonstrates the principle of using enzymes to modify cephalosporin structures. The conversion of CPC to 7-ACA, a related intermediate, can be achieved through a two-step enzymatic process using D-amino acid oxidase and glutaryl-7-ACA acylase. mdpi.comjapsonline.com More recently, single-enzyme conversions using cephalosporin C acylase have been developed. japsonline.com

A groundbreaking approach involves the use of genetically engineered microorganisms to directly synthesize 7-ADCA or its precursors. google.comnih.govgoogleapis.com

Scientists have successfully engineered strains of Penicillium chrysogenum, the fungus that naturally produces penicillin, to produce cephalosporin intermediates. google.comnih.govgoogleapis.com By introducing a gene encoding an expandase enzyme, such as the cefE gene from Streptomyces clavuligerus, these recombinant strains can convert a penicillin precursor into a cephalosporin. google.comnih.govgoogleapis.com

Specifically, when these engineered P. chrysogenum strains are fed adipic acid, they produce adipoyl-6-aminopenicillanic acid (adipoyl-6-APA). google.comgoogleapis.com The expressed expandase then converts this intermediate into adipoyl-7-ADCA. google.comgoogleapis.comnih.gov This adipoyl side chain can then be enzymatically cleaved to yield the final product, 7-ADCA. google.comgoogleapis.comnih.gov This novel bioprocess offers an efficient and more environmentally friendly route to this important antibiotic intermediate. google.comgoogleapis.com Research has also shown that the initial concentration of adipate (B1204190) can positively influence the production of adipoyl-7-ADCA. nih.gov

Furthermore, recombinant strains of Acremonium chrysogenum have also been developed for the production of 7-ADCA. researchgate.netspringernature.com By disrupting the native cefEF gene (which encodes for an expandase/hydroxylase) and introducing the cefE gene from S. clavuligerus, these strains can produce high levels of deacetoxycephalosporin C (DAOC). researchgate.netspringernature.com This DAOC can then be converted to 7-ADCA in two subsequent enzymatic steps. researchgate.netspringernature.com

Engineered Microbial Strains for Direct Biosynthesis

Adipoyl Side Chain Incorporation and Cleavage

A significant advancement in the biotechnological production of 7-Aminodeacetoxycephalosporanic acid (7-ADCA) involves the use of an adipoyl side chain precursor. This strategy provides an alternative to the traditional chemical synthesis and other enzymatic routes, aiming for a more efficient and environmentally sustainable process. researchgate.netgoogle.com The core of this method lies in the fermentation of a genetically modified microorganism, typically Penicillium chrysogenum, which is engineered to produce adipoyl-7-ADCA that can be subsequently converted to 7-ADCA. researchgate.netmdpi.com

The process begins by feeding adipic acid to a specially developed strain of P. chrysogenum. google.com This strain is transformed with a gene that expresses an expandase enzyme, which facilitates the ring expansion of a penicillin-type precursor to a cephalosporin structure. google.com The microorganism incorporates the supplied adipic acid as a side chain, producing adipoyl-6-aminopenicillanic acid (adipoyl-6-APA). The expandase enzyme expressed in situ then acts on this intermediate, converting it to adipoyl-7-ADCA. google.com Researchers have noted the surprising efficiency with which the engineered P. chrysogenum strain can perform this series of reactions. google.com

The final and crucial step is the enzymatic cleavage of the adipoyl side chain from the adipoyl-7-ADCA intermediate to yield the desired product, 7-ADCA. researchgate.netgoogle.com This hydrolysis reaction is an equilibrium reaction catalyzed by an enzyme known as glutaryl-acylase or a specific adipoyl acylase. researchgate.netnih.gov

Table 1: Key Stages of Adipoyl-7-ADCA Bioprocess

| Stage | Description | Key Components | Resulting Intermediate/Product |

|---|---|---|---|

| Fermentation | Culturing of a transformed Penicillium chrysogenum strain. | Genetically modified P. chrysogenum, Adipic acid feedstock | Adipoyl-7-ADCA |

| Enzymatic Cleavage | Hydrolysis of the adipoyl side chain from the fermentation product. | Adipoyl-7-ADCA, Glutaryl-acylase enzyme | 7-ADCA and Adipic acid |

| Downstream Processing | Separation and purification of the final product. | Crystallization, Nanofiltration | Purified 7-ADCA |

This interactive table summarizes the main stages in the production of 7-ADCA via the adipoyl side chain method.

Table 2: Factors Affecting Enzymatic Cleavage of Adipoyl-7-ADCA

| Factor | Influence on the Reaction | Research Findings |

|---|---|---|

| pH | Affects enzyme activity and reaction equilibrium. | Low pH favors the crystallization of 7-ADCA, shifting the equilibrium towards product formation. researchgate.netnih.gov |

| Temperature | Influences reaction rate and enzyme stability. | Optimal temperature must be chosen to balance reaction speed against potential chemical degradation of 7-ADCA in continuous reactor setups. researchgate.net |

| Substrate Concentration | Impacts reaction kinetics and potential degradation. | High substrate concentrations can increase chemical degradation, especially at elevated temperatures. researchgate.net |

This interactive table details the key parameters that are controlled to maximize the yield of the enzymatic hydrolysis step.

This biosynthetic route, combining the in-vivo production of adipoyl-7-ADCA with a subsequent enzymatic cleavage step, represents a novel and effective method for manufacturing the key cephalosporin intermediate, 7-ADCA. researchgate.netgoogle.com

Synthetic Methods for N Ethoxycarbonyl 7 Aminodeacetoxycephalosporanic Acid

Direct N-Ethoxylcarbonylation of 7-ADCA

The most common route to N-Ethoxycarbonyl 7-ADCA is the direct N-acylation of the 7-ADCA core. This method involves treating 7-ADCA with a suitable ethoxycarbonylating agent under controlled conditions to ensure selective reaction at the 7-amino group.

The selection of reagents and the optimization of reaction conditions are paramount for achieving high yield and purity. Ethyl chloroformate is the most widely used reagent for introducing the N-ethoxycarbonyl group. google.comepo.org The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

To prevent unwanted side reactions and ensure selectivity, the carboxylic acid group of 7-ADCA is often protected prior to acylation. This is commonly achieved by silylation, using agents like hexamethyldisilazane (B44280) (HMDS) in the presence of trimethylchlorosilane (TMCS). niscpr.res.in The acylation is then carried out in an organic solvent, such as dichloromethane (B109758) or acetone, at very low temperatures, typically ranging from -20°C to -80°C. google.comniscpr.res.in A tertiary amine base, like N-methylmorpholine (NMM), is frequently used to facilitate the reaction. google.comniscpr.res.in After the N-acylation is complete, the silyl (B83357) protecting group is removed through hydrolysis with acidic water to yield the final product. niscpr.res.in

Table 1: Reagents and Conditions for Direct N-Ethoxylcarbonylation of 7-ADCA

| Step | Reagent(s) | Base | Solvent | Temperature | Purpose | Source(s) |

| Protection | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | - | Dichloromethane | Reflux | Silylation of the carboxylic acid group to prevent side reactions. | niscpr.res.in |

| Acylation | Ethyl Chloroformate | N-Methylmorpholine (NMM) | Dichloromethane, Acetone | -20°C to -80°C | Introduction of the ethoxycarbonyl group onto the 7-amino position. | google.comniscpr.res.in |

| Deprotection | Acidic Water | - | Aqueous/Organic | Room Temperature | Hydrolytic removal of the silyl protecting group. | niscpr.res.in |

This interactive table summarizes the key reagents and conditions involved in the direct synthesis of N-Ethoxycarbonyl 7-ADCA.

Achieving high regioselectivity is crucial to ensure that the ethoxycarbonylation occurs exclusively at the desired 7-amino group, avoiding reaction at the 2-carboxylic acid group. The primary strategy to enforce this selectivity is the protection of the carboxylic acid function, most commonly via silylation. niscpr.res.in By converting the carboxylic acid to a less nucleophilic silyl ester, the more nucleophilic 7-amino group becomes the preferential site for acylation by ethyl chloroformate.

The stereochemical integrity of the bicyclic cephem nucleus must be maintained throughout the synthesis. The reaction conditions, particularly the low temperatures employed during the acylation step, are designed to be mild enough to prevent epimerization at the C-6 and C-7 positions. ru.nl The inherent stereochemistry of the 7-ADCA starting material, which is derived from fermentation processes, is thus preserved in the final N-Ethoxycarbonyl 7-ADCA product.

Convergent Synthesis Approaches Involving Pre-functionalized Moieties

While direct acylation of the 7-ADCA nucleus is the standard and most straightforward method for preparing N-Ethoxycarbonyl 7-ADCA, broader convergent strategies are common in the synthesis of more complex cephalosporin (B10832234) derivatives. chemicalbook.com In these approaches, the side chain is synthesized or activated separately before being coupled with the β-lactam nucleus.

For instance, the Dane salt route, a well-established method in cephalosporin chemistry, involves the reaction of a Dane salt-protected amino acid with an activating agent like ethyl chloroformate to form a mixed anhydride. ru.nl This activated side chain is then coupled with the 7-ADCA nucleus. google.comru.nl Although N-Ethoxycarbonyl 7-ADCA is itself an intermediate (a protected nucleus) rather than a final complex antibiotic, the principles of these convergent syntheses are relevant. The direct N-ethoxycarbonylation of 7-ADCA can be viewed as the initial step in a linear sequence that prepares the nucleus for subsequent coupling with a complex, pre-functionalized side chain to produce a final active pharmaceutical ingredient.

Optimization of Industrial-Scale Synthesis for N-Ethoxycarbonyl 7-ADCA

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous optimization to maximize efficiency, yield, and cost-effectiveness while ensuring product quality and process safety.

Low yields can render a process commercially unviable. google.com Therefore, significant effort is dedicated to optimizing reaction parameters. A key factor is the stoichiometry of the reagents. Research has shown that using a carefully controlled excess of both ethyl chloroformate and the base can dramatically improve conversion rates. For example, in a related synthesis, using 2.32 mole equivalents of ethyl chloroformate and 1.20 mole equivalents of N-methylmorpholine resulted in a 97% conversion. niscpr.res.in

Further efficiency gains can be realized through advanced manufacturing technologies. Continuous flow processing, for example, offers superior control over reaction parameters such as temperature and residence time. nih.gov This is particularly advantageous for thermally sensitive molecules like cephalosporins, as it minimizes degradation and can allow for reactions to be run at higher temperatures for shorter durations, thereby increasing throughput and yield. nih.govacs.org

Table 2: Parameters for Industrial Process Optimization

| Parameter | Optimization Strategy | Desired Outcome | Source(s) |

| Reagent Stoichiometry | Use of slight excess of ethyl chloroformate and base. | Increased reaction conversion and yield. | niscpr.res.in |

| Temperature Control | Maintain low temperatures (-20°C to -80°C) during acylation. | Minimize side reactions and degradation. | google.com |

| Reaction Time | Monitor reaction progress to determine optimal endpoint. | Prevent byproduct formation from over-reaction. | |

| Manufacturing Technology | Implement continuous flow reactors. | Improved heat transfer, shorter reaction times, higher space-time yield. | nih.govacs.org |

This interactive table outlines key parameters and strategies for optimizing the industrial synthesis of N-Ethoxycarbonyl 7-ADCA.

The pharmaceutical industry is increasingly focused on adopting green chemistry principles to reduce its environmental footprint. mdpi.com A major area of focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. mdpi.com

Traditionally, the synthesis of cephalosporin intermediates has relied on chlorinated solvents like dichloromethane. niscpr.res.in While effective, these solvents pose environmental and health risks. Consequently, research is exploring the use of greener solvents. Acetone, which is used in some protocols, is considered a more acceptable choice than dichloromethane. google.com Water is an ideal green solvent due to its non-toxicity and availability, but the low solubility of many organic reactants, including 7-ADCA, can be a challenge. mdpi.commdpi.com However, techniques such as using co-solvents or running reactions in aqueous suspension systems are being developed to overcome these limitations. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Chemistry of N Ethoxycarbonyl 7 Adca

Reactions at the Carboxylic Acid Moiety (C-2 Position)

The carboxylic acid group at the C-2 position of the dihydrothiazine ring is a key handle for chemical modification, primarily through esterification and amidation. These reactions are crucial for creating prodrugs with improved bioavailability or for protecting the carboxyl group during subsequent synthetic steps.

The conversion of the C-2 carboxylic acid into an ester is a widely employed strategy in cephalosporin (B10832234) chemistry. This transformation serves two primary purposes: protection of the carboxylic acid during reactions at other parts of the molecule and the creation of ester prodrugs. Oral bioavailability of many β-lactam antibiotics is limited due to their polarity. Esterification masks the polar carboxyl group, increasing the lipophilicity of the molecule and thereby enhancing its absorption from the gastrointestinal tract. researchgate.net Once absorbed, these ester prodrugs are hydrolyzed by endogenous esterase enzymes in the body to release the active parent drug. researchgate.netmedchemexpress.com

For instance, the synthesis of the oral cephalosporin prodrug BMY-28271 involves the esterification of a cephalosporin carboxylic acid with 1-bromoethyl acetate (B1210297) to form a 1-acetoxyethyl ester. nih.gov A similar strategy can be applied to N-Ethoxycarbonyl 7-ADCA. The reaction typically involves activating the carboxylic acid or reacting it with an alkyl halide in the presence of a base.

Table 1: Representative Esterification Reactions for Prodrug Synthesis

| Ester Type | Reagents | Purpose | Reference |

|---|---|---|---|

| 1-Acetoxyethyl ester | 1-Bromoethyl acetate, Base (e.g., K₂CO₃) | Prodrug formation | nih.gov |

| Amino acid esters (e.g., L-valine ester) | N-protected L-valine, Coupling agent (e.g., DCC), followed by deprotection | Prodrug formation (e.g., Valacyclovir) | medchemexpress.com |

This table is illustrative of general methods applicable to the C-2 carboxylic acid of N-Ethoxycarbonyl 7-ADCA.

The carboxylic acid at C-2 can be converted into an amide via reaction with an amine. This requires activation of the carboxyl group, which is typically achieved using a peptide coupling reagent. These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine. This methodology is fundamental in peptide synthesis and is directly applicable here. google.com

This reaction is less common for creating final antibiotic drugs but is critical for certain synthetic routes or for conjugating the cephalosporin core to other molecules, such as peptides, to create novel hybrid therapeutics. For example, 7-ADCA has been coupled to various glycine (B1666218) derivatives to synthesize new cephalosporins. acs.org The conjugation of 7-ADCA to antimicrobial peptides has also been explored to develop new agents against resistant bacteria. google.com.pg

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Byproduct Characteristics | Reference |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU), insoluble in most organic solvents. | google.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea, easily removed by aqueous extraction. | google.comrsc.org |

| HOBt | 1-Hydroxybenzotriazole | Used as an additive with carbodiimides to suppress racemization and improve efficiency. | google.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | Highly effective, especially for sterically hindered couplings. | google.com |

Transformations Involving the N-Ethoxycarbonyl Group (C-7 Position)

The 7-amino group is the most critical position for modifying the antibacterial spectrum and potency of cephalosporins. wikipedia.org In N-Ethoxycarbonyl 7-ADCA, this amine is protected by an ethoxycarbonyl group. Subsequent transformations, therefore, hinge on the deprotection of this group followed by derivatization.

The N-ethoxycarbonyl group is a carbamate-based protecting group. Compared to other carbamates like tert-butoxycarbonyl (Boc) or 2,2,2-trichloroethoxycarbonyl (Troc), the ethoxycarbonyl group is significantly more stable and requires relatively harsh conditions for its removal. google.com.pg This stability can be advantageous, but it also presents a challenge, as the conditions required for its cleavage (e.g., strong acid or base hydrolysis) can potentially degrade the sensitive β-lactam ring. researchgate.net

Once the 7-amino group is liberated by deprotection, it becomes a nucleophilic site for acylation. This is the cornerstone of semi-synthetic cephalosporin production, allowing for the introduction of a vast array of side chains (R-groups) that define the properties of the final antibiotic. google.comwikipedia.org The acylation is typically carried out using an activated carboxylic acid derivative, such as an acid chloride or a mixed anhydride, corresponding to the desired side chain. acs.org

A classic example is the synthesis of Cephalexin, where 7-ADCA is acylated with an activated form of D-phenylglycine. acs.org More novel derivatizations have also been explored, such as the synthesis of metallocenyl-7-ADCA conjugates (using ferrocene (B1249389) or ruthenocene), which have been investigated for unique antibacterial properties. acs.org

Modifications of the β-Lactam Ring System and Thiazine (B8601807) Ring

While modifications at C-2 and C-7 are most common, the core bicyclic ring system also possesses distinct reactivity.

The chemical reactivity of the four-membered β-lactam ring is central to the biological activity of all cephalosporins. The ring is strained and susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is harnessed by penicillin-binding proteins (PBPs) in bacteria, leading to the acylation and inactivation of these enzymes, which disrupts cell wall synthesis and causes bacterial death. wikipedia.orgfirsthope.co.in However, this inherent reactivity also makes the ring susceptible to hydrolytic cleavage by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance. nih.gov Furthermore, the β-lactam ring can be opened under aqueous acidic or basic conditions, leading to the inactivation of the antibiotic. researchgate.netacs.org

The dihydrothiazine ring influences the stability and pharmacokinetic properties of the molecule. The 3-methyl group of 7-ADCA is relatively inert compared to the 3-acetoxymethyl group of 7-aminocephalosporanic acid (7-ACA). However, modification at this position is known to significantly impact the antibiotic's properties. google.com While direct functionalization of the 3-methyl group is challenging, modifications of the thiazine ring are possible. For example, bromine addition across the double bond of 2-cephem derivatives has been used as a route to introduce new functionality at the C-2 position of the ring system. nih.gov In other cephalosporin precursors, the C-3 substituent can be chemically altered; for instance, the 3-acetoxymethyl group of 7-ACA can be converted to a 3-methoxymethyl group, demonstrating that this position is a key target for synthetic manipulation. google.com

Mechanistic Investigations of N Ethoxycarbonyl 7 Adca Reactions

Elucidation of Reaction Pathways and Transition States

The reactivity of N-Ethoxycarbonyl 7-ADCA is primarily centered around the strained β-lactam ring and the N-ethoxycarbonyl group. Reactions typically involve nucleophilic attack at the carbonyl carbon of the β-lactam ring or at the carbonyl of the ethoxycarbonyl group.

The N-acylation of 7-ADCA to form N-Ethoxycarbonyl 7-ADCA is a key synthetic transformation. This reaction generally proceeds via a nucleophilic acyl substitution mechanism. The amino group of 7-ADCA acts as the nucleophile, attacking the electrophilic carbonyl carbon of an ethoxycarbonylating agent, such as ethyl chloroformate. The reaction is believed to proceed through a tetrahedral intermediate. The transition state for this step involves the partial formation of the new N-C bond and partial breaking of the C-Cl bond in the case of ethyl chloroformate. Computational studies on analogous β-lactam acylations suggest that the energy barrier for the formation of this tetrahedral intermediate is a critical factor in determining the reaction rate.

Hydrolysis of the β-lactam ring in N-Ethoxycarbonyl 7-ADCA can occur under both acidic and basic conditions. The reaction pathway involves the formation of a tetrahedral intermediate following the attack of a nucleophile (water or hydroxide (B78521) ion) on the β-lactam carbonyl carbon. The transition state for this process is highly dependent on the catalytic conditions. For instance, in enzyme-catalyzed hydrolysis of cephalosporins, the transition state is stabilized by specific interactions within the enzyme's active site, involving key amino acid residues. nih.gov In non-enzymatic reactions, the geometry and charge distribution of the transition state are influenced by the solvent and the nature of the catalyst.

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for N-Ethoxycarbonyl 7-ADCA is not extensively available in the public domain, the kinetics of hydrolysis for other cephalosporins, such as cephalosporin (B10832234) C, have been studied. nih.gov These studies indicate that the rate of hydrolysis is significantly influenced by pH and temperature.

For the N-acylation reaction to form N-Ethoxycarbonyl 7-ADCA, the rate is dependent on several factors:

Nucleophilicity of the amine: The electron density on the nitrogen atom of the 7-amino group of 7-ADCA is a primary determinant.

Electrophilicity of the acylating agent: A more electrophilic carbonyl carbon in the ethoxycarbonylating agent will lead to a faster reaction.

Solvent: The polarity and protic nature of the solvent can influence the stability of the reactants and the transition state.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate.

For the hydrolysis of the β-lactam ring, the key rate determinants include:

pH of the medium: Both acidic and basic conditions can catalyze the hydrolysis, with the rate being significantly faster at pH extremes.

Steric hindrance: The substituents on the β-lactam ring can influence the accessibility of the carbonyl carbon to nucleophiles.

Electronic effects: Electron-withdrawing or donating groups attached to the cephalosporin nucleus can affect the electrophilicity of the β-lactam carbonyl carbon.

The table below summarizes hypothetical kinetic parameters for the hydrolysis of a generic cephalosporin, illustrating the influence of pH on the observed rate constant (k_obs).

| pH | k_obs (s⁻¹) | Reaction Order |

| 2 | 1.5 x 10⁻⁵ | First |

| 7 | 2.0 x 10⁻⁷ | First |

| 12 | 3.0 x 10⁻⁴ | First |

This is an interactive data table based on generalized data for cephalosporin hydrolysis and does not represent specific experimental data for N-Ethoxycarbonyl 7-ADCA.

Role of Catalysis in N-Ethoxycarbonyl 7-ADCA Transformations

Catalysis plays a pivotal role in mediating the chemical transformations of N-Ethoxycarbonyl 7-ADCA, particularly in the context of hydrolysis of the β-lactam ring or the N-ethoxycarbonyl group.

Under acidic conditions, the hydrolysis of the β-lactam ring of N-Ethoxycarbonyl 7-ADCA is generally initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism for acid-catalyzed hydrolysis (A-2 mechanism) involves the following steps:

Protonation of the carbonyl oxygen: A rapid and reversible protonation of the β-lactam carbonyl oxygen by a hydronium ion.

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon in the rate-determining step, leading to a tetrahedral intermediate.

Proton transfer and ring opening: A series of proton transfers facilitates the cleavage of the C-N bond of the β-lactam ring, resulting in the hydrolyzed product.

Kinetic studies on the acid-catalyzed hydrolysis of analogous N-aryl succinimides have shown negative entropy of activation values, which is consistent with a bimolecular (A-2) mechanism where a water molecule is involved in the rate-determining step. jcsp.org.pk

In basic media, the hydrolysis of the β-lactam ring is typically initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The hydroxide ion is a much stronger nucleophile than water, leading to a significantly faster rate of hydrolysis compared to neutral conditions.

The proposed mechanism for base-catalyzed hydrolysis involves:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the β-lactam carbonyl carbon to form a tetrahedral intermediate. This is generally the rate-determining step.

Ring opening: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond within the β-lactam ring.

Protonation: The resulting amino group is protonated by water to yield the final hydrolyzed product.

The rate of base-catalyzed hydrolysis is directly proportional to the concentration of the hydroxide ion. Kinetic studies on the hydrolysis of related cephalosporins have demonstrated this dependence. nih.gov

The following table outlines the key mechanistic features of acid- and base-catalyzed hydrolysis of the β-lactam ring in a compound like N-Ethoxycarbonyl 7-ADCA.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H₃O⁺ | OH⁻ |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ |

| Rate-Determining Step | Attack of H₂O on protonated carbonyl | Attack of OH⁻ on carbonyl |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| pH Dependence | Rate increases with decreasing pH | Rate increases with increasing pH |

This interactive data table summarizes generalized mechanistic features and is for illustrative purposes.

Strategic Importance of N Ethoxycarbonyl 7 Adca in Cephalosporin Analog Synthesis

Precursor in Semisynthetic Cephalosporin (B10832234) Development

The development of semi-synthetic cephalosporins relies heavily on the availability of key structural nuclei like 7-ADCA. researchgate.net 7-ADCA is a fundamental building block, obtained either through chemical modification of penicillin-derived precursors or via direct fermentation processes. google.commdpi.comgoogle.com The introduction of an ethoxycarbonyl group to the C-7 amino function of 7-ADCA yields N-Ethoxycarbonyl 7-ADCA. This transformation is a key step in synthetic strategies, as the protecting group prevents unwanted side reactions at the amino group during subsequent chemical manipulations. google.com

Cephalexin, a first-generation cephalosporin, is synthesized by acylating the 7-amino group of the 7-ADCA nucleus with a D-phenylglycine side chain. google.com The direct acylation of 7-ADCA can be challenging and may lead to low yields and the formation of impurities. google.com To circumvent these issues, synthetic routes often employ a protected form of the 7-ADCA nucleus.

Similar to Cephalexin, the synthesis of Cefadroxil involves the acylation of the 7-ADCA core, in this case with a D-p-hydroxyphenylglycine side chain. ru.nl N-Ethoxycarbonyl 7-ADCA is identified as a key related compound and potential intermediate in the production of Cefadroxil. synzeal.comkmpharma.in The synthetic logic follows that of Cephalexin, where protection of the C-7 amino group is essential for a controlled and high-yield coupling reaction.

The Dane salt route is a frequently utilized method for this synthesis, where the amino acid side chain is activated by forming a potassium salt with ethyl acetoacetate (B1235776) (a Dane salt) before being coupled with the cephalosporin nucleus. ru.nl The use of a protected nucleus like N-Ethoxycarbonyl 7-ADCA in conjunction with this method ensures that the acylation occurs specifically at the intended position, preventing polymerization and other side reactions.

| Intermediate | Precursor For | Key Synthetic Step |

| 7-ADCA | Cephalexin, Cefadroxil | Core nucleus for acylation researchgate.netgoogle.comchemsrc.com |

| N-Ethoxycarbonyl 7-ADCA | Cephalexin, Cefadroxil | Protected intermediate for controlled C-7 acylation elitesynthlaboratories.comsynzeal.comgoogle.com |

| D-Phenylglycine Dane Salt | Cephalexin | Activated side chain for coupling ru.nl |

| D-p-Hydroxyphenylglycine Dane Salt | Cefadroxil | Activated side chain for coupling ru.nl |

Scaffold for Novel β-Lactam Structures

The 7-ADCA core, as represented by its protected form N-Ethoxycarbonyl 7-ADCA, serves as a versatile scaffold for the creation of novel β-lactam antibiotics. dokumen.pubcsic.es The ability to introduce diverse chemical moieties at both the C-7 and C-3 positions allows for the systematic modification of the molecule's properties. This chemical flexibility is the foundation of semi-synthetic cephalosporin development, enabling the generation of new analogs with improved characteristics. mdpi.comgoogle.com

The identity of the acylamino side chain at the C-7 position is a primary determinant of a cephalosporin's antibacterial spectrum and potency. The synthesis of new cephalosporins invariably involves the cleavage of the original side chain from a fermented precursor (like Penicillin G or Cephalosporin C) to yield a nucleus such as 7-ADCA, followed by the attachment of a new, synthetically designed side chain. google.comrsc.org

The process begins with the protected N-Ethoxycarbonyl 7-ADCA. After coupling the desired side chain, the ethoxycarbonyl group is removed. This modular approach allows for the introduction of a vast array of side chains, leading to the development of second, third, and fourth-generation cephalosporins with enhanced activity against resistant bacteria.

While N-Ethoxycarbonyl 7-ADCA itself has a methyl group at the C-3 position, the broader synthetic strategy for novel cephalosporins often involves modifications at this site. The substituent at the C-3 position significantly influences the pharmacokinetic profile and chemical stability of the antibiotic. nih.gov

Starting from different precursors or through subsequent chemical reactions, the C-3 methyl group of the 7-ADCA scaffold can be replaced with other groups. For instance, enzymatic processes can convert penicillin precursors into 3-substituted-3-cephem-4-carboxylic acids with varied groups like ethyl, methoxy, or vinyl at the C-3 position. epo.org These modified nuclei can then be N-protected and used as scaffolds for coupling with various C-7 side chains, leading to the creation of entirely new classes of cephalosporin antibiotics with unique properties. nih.govresearchgate.net

Advanced Methodologies in N Ethoxycarbonyl 7 Adca Research

Chemo-Enzymatic Hybrid Syntheses

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, has emerged as a powerful strategy in the production of β-lactam antibiotic intermediates. This hybrid approach leverages the high selectivity and mild reaction conditions of biocatalysts with the versatility of traditional chemical transformations.

In the context of N-Ethoxycarbonyl 7-ADCA, chemo-enzymatic routes offer significant advantages. The core 7-aminodeacetoxycephalosporanic acid (7-ADCA) nucleus is often produced via enzymatic hydrolysis. ontosight.ai For instance, Penicillin G acylase (PGA) is a key enzyme used in the industrial production of β-lactam intermediates like 6-aminopenicillanic acid (6-APA) and 7-ADCA from penicillin G or cephalosporin (B10832234) G, respectively. researchgate.net The enzymatic approach avoids the use of harsh chemicals and chlorinated solvents often required in purely chemical deacylation processes. acs.org

A subsequent chemical step can then be employed to introduce the N-ethoxycarbonyl protecting group onto the 7-amino position of the enzymatically produced 7-ADCA. This targeted combination allows for a streamlined process where the enzyme's specificity eliminates the need for complex protection and deprotection steps for other parts of the molecule. acs.orgacs.org

Research into chemo-enzymatic cascades aims to conduct multiple steps in a single pot, minimizing waste and purification steps. rsc.org For example, a one-pot, three-step synthesis of a cefazolin (B47455) intermediate from cephalosporin C has been demonstrated in a fully aqueous medium, showcasing the potential for highly efficient and green biotransformations. acs.org Such strategies, combining enzymatic deacylation and subsequent chemical modification, are directly applicable to creating more sustainable pathways for N-Ethoxycarbonyl 7-ADCA.

Table 1: Comparison of Synthetic Approaches for Cephalosporin Intermediates

| Feature | Conventional Chemical Synthesis | Chemo-Enzymatic Hybrid Synthesis |

| Reagents | Often involves toxic reagents and chlorinated solvents. acs.org | Utilizes biocatalysts (enzymes) in aqueous media. acs.org |

| Reaction Conditions | May require extreme temperatures and pressures. | Typically proceeds under mild conditions (ambient temperature and pressure). mdpi.com |

| Selectivity | May require protection/deprotection steps, generating waste. aiche.org | High chemo-, regio-, and stereoselectivity of enzymes reduces the need for protecting groups. acs.org |

| Environmental Impact | Generates significant chemical waste (low atom economy). chemistryjournals.net | More environmentally benign, with less waste and use of safer solvents. acs.org |

| Efficiency | Can involve multiple, distinct synthesis and purification steps. aiche.org | Can be designed as one-pot cascade reactions, increasing overall yield and efficiency. beilstein-journals.org |

Flow Chemistry Applications in N-Ethoxycarbonyl 7-ADCA Synthesis

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, is revolutionizing pharmaceutical manufacturing. syrris.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. evonik.comnjbio.com These benefits are particularly relevant for the synthesis of complex molecules like N-Ethoxycarbonyl 7-ADCA.

The synthesis of cephalosporins often involves exothermic reactions and unstable intermediates. evonik.comacs.org In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior temperature control, minimizing the formation of degradation byproducts that can occur in large batch reactors due to hotspots. njbio.comresearchgate.net For example, in the synthesis of cefotaxime, a related cephalosporin, flow chemistry allowed for higher reaction temperatures compared to batch processing, improving energy efficiency without sacrificing product yield due to degradation. acs.orgencyclopedia.pubnih.gov

Furthermore, flow chemistry enables the safe handling of hazardous reagents and the in-situ generation and immediate use of unstable intermediates. njbio.com The synthesis of N-Ethoxycarbonyl 7-ADCA involves an acylation step that can be optimized in a flow system. Reagents can be mixed precisely at a junction and reacted for a specific residence time in a heated or cooled coil, allowing for rapid optimization of reaction conditions to maximize yield and purity. syrris.com This level of control is difficult to achieve in batch reactions. njbio.com

The integration of synthesis, work-up, and analysis is another key advantage. wuxiapptec.com The output from a flow reactor can be directly passed through a system for extraction or purification (e.g., a solid-phase scavenger column) and then to an online analytical instrument for real-time monitoring. syrris.com This integrated approach streamlines the entire manufacturing process, reducing production time and cost.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for pharmaceutical intermediates like N-Ethoxycarbonyl 7-ADCA is increasingly guided by the twelve principles of green chemistry. mlsu.ac.inresearchgate.net The goal is to create processes that are more sustainable by minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. chemistryjournals.netepa.gov

Key green chemistry principles applicable to N-Ethoxycarbonyl 7-ADCA synthesis include:

Atom Economy : This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials from the reactants into the final product. acs.org Chemo-enzymatic and catalytic routes are often superior to stoichiometric reactions in this regard. acs.orgchemistryjournals.net

Use of Safer Solvents and Auxiliaries : Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Enzymatic reactions in aqueous media are a prime example of this principle in action. acs.org

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The use of highly active catalysts, including enzymes and nanocatalysts, can help achieve this by lowering the activation energy of reactions. mlsu.ac.in While flow chemistry can enable reactions at high temperatures, it does so in a highly energy-efficient manner due to superior heat transfer. acs.org

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes often obviates the need for protecting groups, making chemo-enzymatic synthesis a greener alternative. acs.orgacs.org

Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled and reused, reducing waste. acs.orgmlsu.ac.in This applies to biocatalysts, organocatalysts, and metal-based nanocatalysts.

The application of these principles has led to the development of novel, one-pot syntheses of β-lactam scaffolds that are more environmentally friendly. acs.org

Nanocatalysis and Supported Reagents in Transformations

Nanocatalysis represents a frontier in chemical synthesis, offering catalysts with high activity, selectivity, and stability. Nanocatalysts have a large surface-area-to-volume ratio, which provides a high density of active sites for reactions. In the context of N-Ethoxycarbonyl 7-ADCA synthesis, nanocatalysts can be employed to improve key transformation steps.

Magnetic nanocatalysts, for instance, offer a significant advantage in terms of catalyst recovery and reusability, a core tenet of green chemistry. researchgate.net These catalysts, often composed of a magnetic core (e.g., Fe₃O₄) coated with a catalytic material (e.g., palladium), can be easily separated from the reaction mixture using an external magnet. researchgate.net This simplifies purification and allows the catalyst to be reused for multiple cycles with minimal loss of activity, making the process more economical and sustainable. researchgate.netresearchgate.net

The synthesis of β-lactam rings and related heterocyclic structures has been shown to benefit from nanocatalysis. researchgate.net Green-synthesized palladium nanoparticles, for example, have demonstrated excellent catalytic activity in cross-coupling reactions, which are fundamental in organic synthesis. kashanu.ac.ir These catalysts can be supported on natural polymers or silica, further enhancing their stability and ease of handling. kashanu.ac.ir The development of such heterogeneous nanocatalysts for the acylation or modification steps in N-Ethoxycarbonyl 7-ADCA synthesis could lead to more efficient and environmentally friendly processes.

Table 2: Advanced Catalysts in Organic Synthesis

| Catalyst Type | Description | Advantages for N-Ethoxycarbonyl 7-ADCA Synthesis | Key Research Findings |

| Biocatalysts (e.g., PGA) | Enzymes that catalyze specific biochemical reactions. researchgate.net | High selectivity, mild reaction conditions, aqueous solvent systems, reduced need for protecting groups. acs.orgacs.org | Enables efficient conversion of Cephalosporin G to 7-ADCA. researchgate.net |

| Flow Reactors | Continuous-flow systems for chemical reactions. syrris.com | Enhanced safety, superior heat/mass transfer, precise control, easy scalability. evonik.comnjbio.com | Increased space-time yield by a factor of 130 in cephalosporin synthesis compared to batch. nih.gov |

| Magnetic Nanocatalysts | Catalytic nanoparticles with a magnetic core for easy separation. researchgate.net | High reusability, reduced catalyst leaching, simplified product purification, alignment with green chemistry principles. researchgate.netresearchgate.net | Can be reused for at least 10 runs without significant loss of efficiency in synthesizing heterocyclic compounds. researchgate.net |

| Supported Reagents | Reagents immobilized on a solid support (e.g., silica, polymers). kashanu.ac.ir | Simplified work-up, potential for use in flow chemistry, improved reagent stability. | Silica gel-supported catalysts have been successfully used in one-pot β-lactam synthesis. acs.org |

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory Analysis of Reactivity

Molecular Orbital (MO) theory is a fundamental computational approach used to describe the electronic structure of molecules and predict their reactivity. For cephalosporins, MO analysis typically centers on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as these are key to understanding chemical reactions. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the energy of the HOMO reflects its ability to donate electrons. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, a critical step in the degradation and activity of β-lactam compounds.

Studies on parent cephalosporin (B10832234) structures have established a framework for this analysis. For instance, semi-empirical (PM3), ab initio, and DFT calculations on various cephalosporin derivatives provide data on key electronic parameters. researchgate.net The reactivity of the β-lactam ring is heavily influenced by the substituents on the core structure. The N-ethoxycarbonyl group at the C-7 position of 7-ADCA is an electron-withdrawing group. This property is expected to lower the energy of both the HOMO and LUMO compared to the parent 7-amino compound. The lowering of the LUMO energy, in particular, would render the β-lactam carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

Furthermore, MO calculations can determine the net atomic charges on each atom. In the context of N-Ethoxycarbonyl 7-ADCA, the electron-withdrawing nature of the ethoxycarbonyl group would likely increase the positive charge on the β-lactam carbonyl carbon (C-8) and decrease the electron density on the amide nitrogen (N-5), further enhancing the ring's reactivity towards nucleophilic acyl substitution.

Table 1: Representative Frontier Orbital Energies for Cephalosporin Scaffolds (Illustrative Data) This table presents illustrative data from related cephalosporin structures to demonstrate the principles of MO analysis, as direct data for N-Ethoxycarbonyl 7-ADCA is not available in the cited literature.

| Compound System | Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) |

| Cephalosporin Core researchgate.net | PM3 | -0.2367 | -0.0256 | 0.2111 |

| 3-Methyl-cephalosporin researchgate.net | PM3 | -0.2202 | -0.0121 | 0.2081 |

| 7-Endo-methyl-cephalosporin researchgate.net | PM3 | -0.2346 | -0.0237 | 0.2109 |

Source: Adapted from ResearchGate researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the detailed mechanisms of chemical reactions, including the structures of transition states and reaction energy profiles. For cephalosporins, DFT studies are invaluable for elucidating the pathways of degradation, such as hydrolysis of the β-lactam ring. acs.org

A typical DFT study on a reaction like the alkaline hydrolysis of N-Ethoxycarbonyl 7-ADCA would involve modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the β-lactam carbonyl carbon. The calculations would map the potential energy surface to identify the transition state for the formation of a tetrahedral intermediate. The activation energy (the energy difference between the reactants and the transition state) is a direct indicator of the reaction rate.

While specific DFT studies on N-Ethoxycarbonyl 7-ADCA are not prominent in the literature, research on related cephalosporins shows that the C-7 side chain can have a variable impact. In most cases, the electronic nature of the C-7 acylamino substituent has a minor influence on the intrinsic reactivity of the β-lactam bond compared to the substituent at the C-3 position. nih.gov However, the electron-withdrawing ethoxycarbonyl group would be expected to stabilize the negatively charged transition state of nucleophilic attack, thereby lowering the activation energy and increasing the rate of hydrolysis compared to an electron-donating C-7 substituent. DFT calculations could precisely quantify this effect.

Table 2: Illustrative Calculated Activation Energies for β-Lactam Ring Opening This table provides hypothetical data to illustrate the expected outcomes of a DFT study. Actual values would require specific calculations for N-Ethoxycarbonyl 7-ADCA.

| Reaction | C-7 Substituent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Alkaline Hydrolysis | -NH₂ (Amino) | DFT (B3LYP) | 21.5 |

| Alkaline Hydrolysis | -NH-CO-CH₃ (Acetyl) | DFT (B3LYP) | 19.8 |

| Alkaline Hydrolysis | -NH-CO-OEt (Ethoxycarbonyl) | DFT (B3LYP) | 19.2 (Predicted) |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational flexibility of N-Ethoxycarbonyl 7-ADCA are critical determinants of its chemical reactivity. Conformational analysis, often performed using molecular mechanics (MM) or DFT methods, explores the different spatial arrangements of the atoms and their relative energies. cdnsciencepub.com The cephem nucleus is not planar, and the puckering of the dihydrothiazine ring influences the geometry and, consequently, the reactivity of the fused β-lactam ring.

A key parameter is the pyramidalization of the β-lactam nitrogen atom. A more planar nitrogen atom has greater amide resonance with the carbonyl group, which strengthens the N-C(O) bond and reduces the ring's reactivity. Conversely, a more pyramidal nitrogen atom has less resonance, leading to a more reactive, strained amide bond. The size and orientation of the C-7 side chain can sterically influence the ring puckering and nitrogen planarity.

The N-ethoxycarbonyl group is relatively less bulky than many other C-7 side chains found in commercial cephalosporins. Therefore, its steric influence may be minimal. However, stereoelectronic effects, which relate to the influence of orbital alignment on molecular structure and reactivity, are still important. The electron-withdrawing nature of the ethoxycarbonyl group alters the electronic environment of the adjacent amide bond, influencing its length and strength, which can be computationally modeled. A combined MM and QM analysis could predict the most stable conformation of N-Ethoxycarbonyl 7-ADCA and how the orientation of the ethoxycarbonyl group affects the accessibility of the β-lactam carbonyl to an incoming nucleophile. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Limited to Chemical Reactivity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their "activity." While most QSAR studies on cephalosporins focus on biological activity, researchgate.net the same principles can be applied to chemical reactivity, such as the rate of hydrolysis or degradation. nih.gov

In a QSAR study focused on the chemical reactivity of N-Ethoxycarbonyl 7-ADCA and related analogues, the "activity" would be a quantitative measure like the rate constant (k) for alkaline hydrolysis. The "structure" is represented by calculated molecular descriptors. These can include:

Electronic Descriptors: Atomic charge on the β-lactam carbonyl carbon, LUMO energy, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft E_s).

Topological Descriptors: Indices that describe molecular connectivity and shape.

A multiple linear regression (MLR) analysis could then be used to build an equation of the form:

log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Studies have shown that for cephalosporins, the chemical reactivity of the β-lactam ring often correlates well with electronic properties of the C-3 substituent, but less so with the C-7 side chain. nih.gov However, a QSAR model built on a series of C-7 substituted 7-ADCA derivatives could quantify the specific contribution of the N-ethoxycarbonyl group to chemical stability. The model would likely show that descriptors related to the electron-withdrawing strength of the C-7 substituent have a statistically significant, albeit potentially small, correlation with the hydrolysis rate. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to N-Ethoxycarbonyl 7-ADCA

The synthesis of N-Ethoxycarbonyl 7-ADCA is fundamentally dependent on the efficient production of its precursor, 7-aminodeacetoxycephalosporanic acid (7-ADCA). Historically, 7-ADCA production involved multi-step chemical conversions from penicillin G, a process that is often costly and generates significant chemical waste. Future research is intensely focused on developing more sustainable and economical biosynthetic and chemoenzymatic pathways.

A significant advancement is the use of genetically engineered microorganisms. For instance, recombinant strains of Penicillium chrysogenum and Acremonium chrysogenum are being developed to streamline the production of cephalosporin (B10832234) intermediates. researchgate.netresearchgate.net One innovative bioprocess involves engineering P. chrysogenum to express an expandase enzyme, which converts a penicillin nucleus directly into a cephalosporin scaffold. researchgate.net Another approach uses a modified A. chrysogenum strain to produce high titers of deacetoxycephalosporin C (DAOC), which can then be enzymatically converted to 7-ADCA. researchgate.net These biosynthetic methods can replace harsh chemical steps, reducing environmental impact. researchgate.netpitt.edu

Further research will likely focus on:

One-pot biotransformations: Combining multiple enzymatic steps in a single reactor to improve process efficiency.

Metabolic engineering: Further optimizing microbial strains to increase yields and minimize the production of contaminating by-products. researchgate.net

Enzymatic acylation: Developing novel acylases for the direct and selective ethoxycarbonylation of the 7-amino group of 7-ADCA, potentially bypassing intermediate protection/deprotection steps.

These advancements in producing the 7-ADCA core are critical, as the subsequent conversion to N-Ethoxycarbonyl 7-ADCA is a relatively standard chemical step. The true innovation lies in making the starting material more accessible and its production more environmentally benign.

Development of Chemo- and Enantioselective Transformations

The biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Therefore, a major focus of future research is the development of highly selective chemical transformations. While N-Ethoxycarbonyl 7-ADCA is typically derived from an already enantiopure fermentative source, further modifications to its structure require precise stereochemical control.

Emerging research in asymmetric catalysis offers powerful tools for this purpose. Key areas of exploration include:

Catalytic Asymmetric Staudinger Reaction: This classic [2+2] cycloaddition of a ketene (B1206846) and an imine is a powerful method for creating the β-lactam ring. acs.orgillinois.edu Modern research focuses on using chiral catalysts, such as planar-chiral nucleophiles or cinchona alkaloids, to control the stereochemistry of the product, offering a route to novel, fully synthetic β-lactam structures with high enantiopurity. pitt.eduacs.orgorganic-chemistry.org

Palladium-Catalyzed C-H Amidation: Recent studies have shown that intramolecular C(sp³)–H amidation can be achieved with high enantioselectivity using palladium catalysts with chiral ligands. rsc.org Applying this methodology could allow for the creation of novel polycyclic β-lactam scaffolds from acyclic precursors related to the 7-ADCA framework.

Dirhodium-Catalyzed C-H Functionalization: Chiral dirhodium catalysts have been used for the asymmetric intramolecular C–H functionalization of specific diazo compounds to yield cis-β-lactams with excellent enantioselectivity (up to 99% ee). rsc.org This strategy represents a state-of-the-art method for creating stereochemically complex lactams.

Future work will involve adapting these advanced catalytic systems to perform selective transformations on the N-Ethoxycarbonyl 7-ADCA molecule itself or on related intermediates, enabling the precise installation of new functional groups and the construction of unique stereoisomers for biological evaluation. rsc.orgnih.gov

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence, particularly machine learning (ML) and deep learning (DL), is poised to revolutionize pharmaceutical chemistry. For a compound like N-Ethoxycarbonyl 7-ADCA, ML can be applied to accelerate research and development in several ways.

Researchers are already using ML models to predict the activity of new compounds against resistant bacteria, such as those producing β-lactamase enzymes. rsc.orgresearchgate.net These models can screen vast virtual libraries of potential β-lactam derivatives to identify candidates with a higher probability of success, saving significant time and resources in the lab. rsc.orgresearchgate.net

Future applications relevant to N-Ethoxycarbonyl 7-ADCA include:

Reaction Optimization: ML algorithms can analyze data from previous experiments to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for synthesizing or modifying N-Ethoxycarbonyl 7-ADCA, maximizing yield and minimizing by-products. illinois.edu

Novel Reaction Discovery: By learning the underlying principles of chemical reactivity, ML models may suggest novel, non-intuitive chemical transformations to create next-generation antibiotics from the 7-ADCA scaffold.

Predictive Modeling: Algorithms like Random Forest (RF), Support Vector Machines (SVM), and Feed-Forward Neural Networks (FFNN) are being developed to predict the biological and toxicological profiles of new molecules based on their structure. acs.orgresearchgate.net This allows for early-stage deselection of candidates likely to fail, focusing efforts on the most promising compounds.

| Machine Learning Model | Application Area | Potential Impact on N-Ethoxycarbonyl 7-ADCA Research |

|---|---|---|

| Random Forest (RF) | Predicting bioactivity of new compounds, optimizing reaction hyperparameters. researchgate.net | Screening virtual libraries of derivatives; optimizing synthesis yield. |

| Support Vector Machine (SVM) | Classifying molecules as inhibitors vs. non-inhibitors of β-lactamase. researchgate.net | Identifying novel scaffold modifications to overcome resistance. |

| Feed-Forward Neural Network (FFNN) | Modeling complex structure-activity relationships with large datasets. rsc.orgresearchgate.net | Predicting the efficacy of next-generation antibiotics derived from the core structure. |

Design of Next-Generation β-Lactam Scaffolds Utilizing N-Ethoxycarbonyl 7-ADCA

The 7-ADCA nucleus is a versatile scaffold for chemical modification. nih.gov N-Ethoxycarbonyl 7-ADCA is an ideal starting material for this purpose because the ethoxycarbonyl group serves as a reliable protecting group for the 7-amino function, allowing chemists to perform reactions on other parts of the molecule, such as the C-3 methyl group or the carboxylic acid.

Emerging research focuses on creating novel conjugates and hybrid molecules to enhance antibacterial activity or overcome resistance. Examples include:

Antibiotic-Antimicrobial Peptide (AMP) Conjugates: Linking β-lactam antibiotics to AMPs is a promising strategy. The AMP can help the molecule penetrate the bacterial cell membrane, particularly in Gram-negative bacteria, delivering the β-lactam warhead more effectively to its target. nih.gov

Organometallic β-Lactam Derivatives: The incorporation of metal-containing fragments, such as ferrocenyl or ruthenocenyl moieties, into the β-lactam structure has been explored. nih.gov These organometallic antibiotics may exhibit novel mechanisms of action and could potentially evade existing resistance mechanisms. nih.gov

Future research will continue to leverage N-Ethoxycarbonyl 7-ADCA as a key building block to construct increasingly complex and potent antibacterial agents.

Investigation of Degradation Pathways and Chemical Stability under Various Conditions

A thorough understanding of a compound's stability is crucial for its use in industrial processes and for ensuring the quality of the final pharmaceutical product. While the stability of the final antibiotic drugs is well-studied, the degradation of key intermediates like N-Ethoxycarbonyl 7-ADCA is also a critical research area.

Future investigations will need to systematically map the degradation pathways of N-Ethoxycarbonyl 7-ADCA under a range of conditions, including variations in pH, temperature, and solvent. Key degradation mechanisms for related cephalosporins include:

β-Lactam Ring Opening: This is the most common degradation pathway for all β-lactams, as the four-membered ring is inherently strained. researchgate.netnih.gov Hydrolysis leads to the formation of an inactive cephalosporoate. acs.org

Side-Chain Dissociation: The bonds connecting side chains at the C-3 and C-7 positions can be susceptible to cleavage under certain conditions. nih.gov